molecular formula C10H10F3NO2 B13963770 Methyl 4-(((trifluoromethyl)amino)methyl)benzoate

Methyl 4-(((trifluoromethyl)amino)methyl)benzoate

Cat. No.: B13963770
M. Wt: 233.19 g/mol
InChI Key: ANYBEFXCDKHYGC-UHFFFAOYSA-N
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Description

Methyl 4-(((trifluoromethyl)amino)methyl)benzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a trifluoromethyl group attached to an amino methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((trifluoromethyl)amino)methyl)benzoate typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through column chromatography and recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((trifluoromethyl)amino)methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 4-(((trifluoromethyl)amino)methyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(((trifluoromethyl)amino)methyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(((trifluoromethyl)amino)methyl)benzoate is unique due to the presence of both the trifluoromethyl and amino methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

methyl 4-[(trifluoromethylamino)methyl]benzoate

InChI

InChI=1S/C10H10F3NO2/c1-16-9(15)8-4-2-7(3-5-8)6-14-10(11,12)13/h2-5,14H,6H2,1H3

InChI Key

ANYBEFXCDKHYGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC(F)(F)F

Origin of Product

United States

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